molecular formula C22H16BrN3S B2598707 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine CAS No. 866136-23-4

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine

Cat. No.: B2598707
CAS No.: 866136-23-4
M. Wt: 434.36
InChI Key: CSWHVRAKOMUOIA-UHFFFAOYSA-N
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Description

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique combination of bromophenyl, methylphenyl, and phenyl groups attached to the triazine ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromothiophenol with 4-methylbenzaldehyde and phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which may confer distinct chemical reactivity and biological activity compared to other triazine derivatives .

Properties

IUPAC Name

5-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3S/c1-15-7-9-17(10-8-15)21-24-22(27-19-13-11-18(23)12-14-19)20(25-26-21)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWHVRAKOMUOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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